alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate

概要

説明

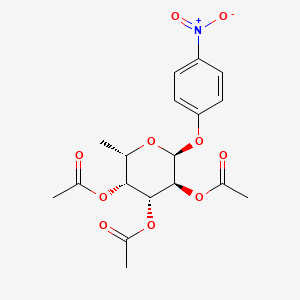

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranoside moiety, a nitrophenyl group, and multiple acetyl groups, which contribute to its reactivity and functionality.

準備方法

The synthesis of alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate typically involves the esterification of galactopyranoside derivatives. One common method includes the use of acylating agents in the presence of catalysts such as DMAP (4-dimethylaminopyridine) to achieve the triacetate form. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.

化学反応の分析

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, altering the compound’s properties.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Enzymatic Assays

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate serves as a substrate for various glycosidases, particularly α-galactosidases. The release of p-nitrophenol upon enzymatic hydrolysis can be quantitatively measured using spectrophotometry. This property is utilized in:

- Glycosidase Activity Measurement : The compound is employed to assess the activity of α-galactosidases in different biological samples. For instance, studies have demonstrated its application in determining enzyme kinetics and substrate specificity in microbial and plant systems.

Carbohydrate Chemistry

The compound is significant in carbohydrate synthesis and modification studies. It can be used to:

- Synthesize Glycosides : Through glycosylation reactions, researchers can utilize this compound to create various glycosides that are essential for studying carbohydrate-protein interactions.

- Study Glycan Structures : As a model substrate, it aids in elucidating the structures and functions of complex carbohydrates.

Therapeutic Research

Research into the therapeutic applications of α-galactosidases has highlighted the potential use of this compound in:

- Lysosomal Storage Disorders : Given its role as a substrate for α-galactosidase, it is being investigated for its potential to treat conditions such as Fabry disease by enhancing enzyme replacement therapies.

- Cancer Research : Studies are exploring how modifications of galactose-containing compounds can impact tumor cell behavior and immune response.

Case Studies

作用機序

The mechanism of action of alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic assays, the compound acts as a substrate for galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the nitrophenyl group. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics . The molecular pathways involved include the binding of the compound to the active site of the enzyme, followed by catalytic cleavage of the glycosidic bond.

類似化合物との比較

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate can be compared with similar compounds such as:

4-Nitrophenyl alpha-D-galactopyranoside: Another galactopyranoside derivative used in similar enzymatic assays.

4-Nitrophenyl alpha-L-fucopyranoside: A related compound with a fucose moiety instead of galactose, used in different biochemical studies.

4-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside: A derivative with an acetamido group, used in research on glycosyltransferases and lectins.

The uniqueness of this compound lies in its specific structural features and the presence of multiple acetyl groups, which influence its reactivity and applications.

生物活性

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily studied as a substrate for various glycosidases, particularly α-galactosidases, which play significant roles in carbohydrate metabolism. Understanding its biological activity can provide insights into its applications in biotechnology and medicine.

The chemical formula of this compound is C_{12}H_{15}NO_8 with a molecular weight of approximately 301.25 g/mol. It is characterized by the presence of a nitrophenyl group and acetylated hydroxyl groups, which influence its reactivity with enzymes.

Substrate for Enzymatic Reactions

Alpha-L-galactopyranoside derivatives are widely used as substrates to study the activity of α-galactosidase enzymes. These enzymes catalyze the hydrolysis of galactosides into monosaccharides. The specific activity of α-galactosidases against this compound has been investigated using various sources, including green coffee beans (Coffea arabica) and Aspergillus species.

- Hydrolytic Activity : Studies have shown that α-galactosidases from different sources exhibit varying degrees of hydrolytic activity on alpha-L-galactopyranoside derivatives. For instance, the enzyme from green coffee beans demonstrates significant hydrolytic activity towards the 2- and 6-deoxy derivatives while showing reduced activity on the 3- and 4-deoxy compounds .

Kinetic Parameters

Kinetic studies have provided insights into the enzyme kinetics associated with alpha-L-galactopyranoside, including Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max). These parameters are crucial for understanding the efficiency of enzyme-substrate interactions.

| Enzyme Source | K_m (mM) | V_max (μmol/min/mg) |

|---|---|---|

| Green Coffee Bean | 1.5 | 10 |

| Aspergillus niger | 0.8 | 15 |

| Mortierella vinacea | 2.0 | 8 |

Application in Food Industry

Alpha-L-galactopyranoside has been utilized in food processing to reduce oligosaccharides responsible for flatulence in soy products. The immobilization of α-galactosidase on chitosan beads has been explored to enhance its stability and reusability in biotechnological applications .

- Study Findings : A study demonstrated that using immobilized α-galactosidase significantly reduced flatus-inducing factors in soymilk, indicating its practical application in improving food digestibility .

Pharmaceutical Applications

Research has also focused on the potential pharmaceutical applications of alpha-L-galactopyranoside derivatives. These compounds may serve as lead structures for developing drugs targeting glycosidase-related disorders.

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBTXUZEDHPID-SQYAXTJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58902-47-9 | |

| Record name | alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058902479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。